molecular formula C12H12F3N5O2 B6442858 8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2264052-48-2

8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442858
CAS No.: 2264052-48-2
M. Wt: 315.25 g/mol
InChI Key: XILAVKVFSGTYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains a pyrimidine ring and a trifluoromethyl group . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a formal charge of -1 and is often used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound . Without specific information on the intended use or biological activity of this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further developed and optimized as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-4-16-9(17-7)20-5-2-11(3-6-20)8(21)18-10(22)19-11/h1,4H,2-3,5-6H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAVKVFSGTYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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